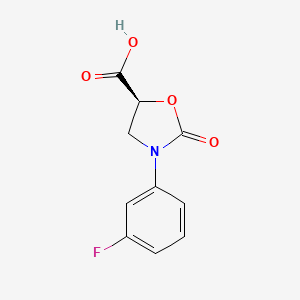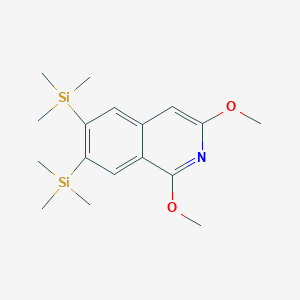
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two methoxy groups and two trimethylsilyl groups attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethoxyisoquinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of isoquinoline derivatives with different functional groups.
科学研究应用
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features but lacking the trimethylsilyl groups.
1,3-Dimethoxyisoquinoline: Similar to 1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline but without the trimethylsilyl groups.
Uniqueness
This compound is unique due to the presence of both methoxy and trimethylsilyl groups, which can influence its chemical reactivity and biological activity. The trimethylsilyl groups can provide steric protection and enhance the compound’s stability, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
86854-63-9 |
|---|---|
分子式 |
C17H27NO2Si2 |
分子量 |
333.6 g/mol |
IUPAC 名称 |
(1,3-dimethoxy-6-trimethylsilylisoquinolin-7-yl)-trimethylsilane |
InChI |
InChI=1S/C17H27NO2Si2/c1-19-16-10-12-9-14(21(3,4)5)15(22(6,7)8)11-13(12)17(18-16)20-2/h9-11H,1-8H3 |
InChI 键 |
VVRIAQQAOZBCJB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=C(C=C2C(=N1)OC)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
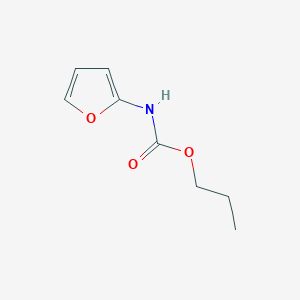
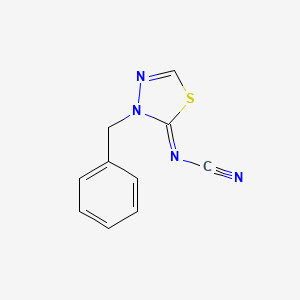
![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)

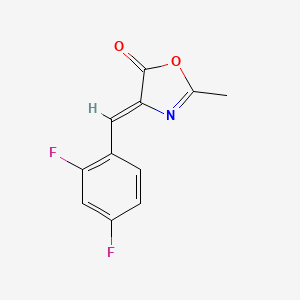

![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
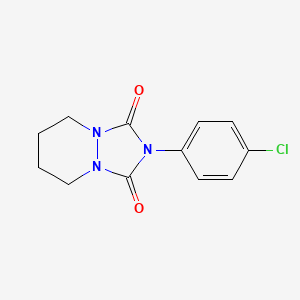
![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
